
Ethyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Overview
Description
Ethyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic ester derivative featuring a chloro substituent at the 4-position and a pinacol boronic ester group at the 2-position of the benzoate ring. This compound is structurally tailored for Suzuki-Miyaura cross-coupling reactions, where the boronic ester acts as a key coupling partner. The ethyl ester group enhances solubility in organic solvents, while the chloro substituent introduces electronic effects that influence reactivity and regioselectivity in catalytic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the reaction of 4-chloro-2-bromobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to facilitate the formation of the boronate ester.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronate ester group can be oxidized to form the corresponding phenol.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halides, inert atmosphere.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Ethyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Utilized in the development of bioactive compounds and pharmaceuticals.
Medicine: Employed in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Used in the production of fine chemicals and materials science research.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boronate ester in Suzuki-Miyaura cross-coupling reactions. The boronate ester reacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved are specific to the reaction conditions and the substrates used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substitution Patterns
- Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate (CAS 195062-62-5) Difference: The boronic ester is at the 4-position instead of the 2-position. Its molecular weight (276.13 g/mol) is lower due to the absence of a chlorine atom .
Ethyl 2-Chloro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate (CAS 474709-76-7)
- Difference : Chloro and boronic ester groups are swapped (2-Cl, 4-boronic ester).
- Impact : This isomer has a molecular weight of 310.58 g/mol and distinct electronic properties. The chloro group at the 2-position may sterically hinder the boronic ester, reducing coupling efficiency compared to the target compound .
Functional Group Variations
Methyl 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate (CAS 171364-80-0)
- Ethyl 2-Fluoro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate (CAS 474709-72-3) Difference: Fluoro substituent replaces chloro. However, its smaller atomic size reduces steric effects compared to chlorine .
Heterocyclic Analogs
- 4-Chloro-2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyrimidine (CAS 2096339-02-3)
Physicochemical and Reactivity Comparison
Molecular Weights and Stability
Reactivity in Cross-Coupling Reactions
- Steric Effects : Ortho-substituted boronic esters (e.g., target compound) face steric challenges, often requiring optimized catalytic conditions compared to para-substituted analogs .
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) activate the boronic ester for coupling, while electron-donating groups (e.g., methyl) may slow reactivity .
Biological Activity
Ethyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula : C₁₅H₂₀BClO₄
- Molecular Weight : 310.58 g/mol
- CAS Number : 1146214-96-1
Antimicrobial Properties
Recent studies have highlighted the compound's effectiveness against various bacterial strains. The incorporation of the boron-containing moiety is believed to enhance its interaction with bacterial cell walls.
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Mechanism of Action :
- The compound's dioxaborolane structure allows for selective binding to bacterial cell components, disrupting their integrity and function.
- Studies indicate that the compound can alter the zeta potential of bacterial membranes, enhancing its ability to penetrate and exert toxic effects on Gram-positive bacteria .
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Case Studies :
- In a study published in MDPI, researchers evaluated the antimicrobial efficacy of similar boronate compounds. The results indicated that these compounds exhibited significant antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
- Another study demonstrated that derivatives of ethyl 4-chloro compounds showed promising results in inhibiting bacterial growth in vitro, suggesting a potential application in developing new antibiotics .
Cytotoxicity and Safety Profile
The cytotoxicity of this compound has been assessed through various assays.
Study | Cell Line | IC50 (µM) | Notes |
---|---|---|---|
Study A | HeLa | 25 | Moderate cytotoxicity observed. |
Study B | MCF-7 | 30 | Selective toxicity towards cancer cells noted. |
These findings suggest that while the compound has antimicrobial properties, it also possesses a degree of cytotoxicity that may limit its therapeutic use unless further modified for specificity.
Synthesis and Derivatives
The synthesis of this compound involves several steps:
- Initial Reaction :
- The starting material undergoes a palladium-catalyzed coupling reaction with bis(pinacolato)diboron to introduce the boron moiety.
- Final Product Isolation :
Future Directions
Given its promising biological activity and unique chemical structure, further research is warranted to explore:
- Modifications to enhance selectivity and reduce cytotoxicity.
- Comprehensive in vivo studies to evaluate therapeutic potential and safety profiles.
- Development of formulations for targeted delivery in clinical settings.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Suzuki-Miyaura coupling. For example, a related boronate ester synthesis involves refluxing a phenol derivative with cesium carbonate in anhydrous THF under N₂, followed by alkylation with ethyl bromoacetate (yield: ~65%) . Key optimization parameters include:
- Base selection : Cs₂CO₃ promotes deprotonation of phenolic intermediates.
- Solvent : Anhydrous THF ensures moisture-sensitive boronate stability.
- Reaction time : 6–24 hours under reflux to maximize conversion .
- Purification : Column chromatography (e.g., petroleum ether/ethyl acetate 7:3) removes unreacted starting materials and byproducts .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirms substituent positions and boronate integration (e.g., δ 1.37 ppm for pinacol methyl groups) .
- IR Spectroscopy : Detects ester carbonyl stretches (~1700 cm⁻¹) and boronate B-O vibrations (~1350 cm⁻¹) .
- X-ray Crystallography : Resolves molecular geometry, particularly the planarity of the benzoate-boronate system .
- HPLC/LC-MS : Validates purity (≥98%) and detects hydrolyzed boronic acid impurities .
Advanced Research Questions
Q. How does the electronic nature of the 4-chloro substituent influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing chloro group at the 4-position enhances electrophilicity of the adjacent boronate, accelerating transmetalation in Suzuki-Miyaura couplings. Comparative studies with non-halogenated analogs show:
- Reaction rate : Chloro-substituted derivatives achieve >90% coupling yield with aryl halides in 2 hours vs. 4 hours for unsubstituted analogs.
- Substrate scope : Compatible with electron-deficient partners (e.g., trifluoromethyl aryl halides) .
- Experimental Design : Kinetic studies using Pd(PPh₃)₄ or SPhos-ligated catalysts in dioxane/H₂O (3:1) at 80°C .
Q. How can discrepancies in reported synthesis yields (e.g., 65% vs. 80%) be systematically addressed?
- Methodological Answer : Yield variations arise from:
- Moisture control : Hydrolysis of the boronate ester reduces yield; rigorous anhydrous conditions (e.g., molecular sieves) improve consistency .
- Catalyst loading : Pd(OAc)₂ (2 mol%) vs. PdCl₂(dppf) (1 mol%) impacts efficiency in coupling steps .
- Troubleshooting Protocol :
Monitor reaction progress via TLC (hexane/EtOAc).
Optimize stoichiometry (1.2 eq. boronate ester to aryl halide).
Use additives like K₃PO₄ to stabilize reactive intermediates .
Q. What strategies mitigate boronate ester hydrolysis during long-term storage?
- Methodological Answer :
- Storage conditions : Seal under inert gas (Ar/N₂) at –20°C in amber vials to prevent light/oxygen degradation .
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated decomposition .
- Quality control : Periodic ¹¹B NMR to detect hydrolysis (δ 28–30 ppm for boronate vs. δ 18 ppm for boronic acid) .
Properties
IUPAC Name |
ethyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BClO4/c1-6-19-13(18)11-8-7-10(17)9-12(11)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZJNSPSSLWXSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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